molecular formula C12H16FN B8202112 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine

7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8202112
M. Wt: 193.26 g/mol
InChI Key: JVMROPWMTKFKER-UHFFFAOYSA-N
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Description

7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorine atom at the 7th position, an isopropyl group at the 5th position, and an amine group at the 4th position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted phenylacetylene, under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Isopropyl Group Addition: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amine derivatives, halogenating agents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted indene derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-4-amine
  • 7-Fluoro-5-ethyl-2,3-dihydro-1H-inden-4-amine
  • 7-Fluoro-5-propyl-2,3-dihydro-1H-inden-4-amine

Uniqueness

Compared to similar compounds, 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique pharmacological properties.

Properties

IUPAC Name

7-fluoro-5-propan-2-yl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-7(2)10-6-11(13)8-4-3-5-9(8)12(10)14/h6-7H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMROPWMTKFKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2CCCC2=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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